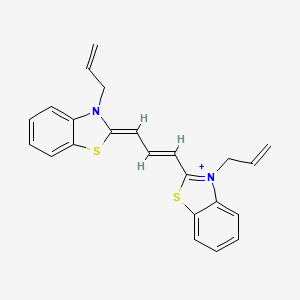
3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ALLYL-2-[3-[3-ALLYLBENZOTHIAZOL-2(3H)-YLIDENE]PROP-1-ENYL]BENZOTHIAZOLIUM IODIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazolium core with allyl groups and a prop-1-enyl linkage, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ALLYL-2-[3-[3-ALLYLBENZOTHIAZOL-2(3H)-YLIDENE]PROP-1-ENYL]BENZOTHIAZOLIUM IODIDE typically involves a multi-step process:
Formation of Benzothiazolium Core: The initial step involves the synthesis of the benzothiazolium core through the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Allylation: The benzothiazolium core is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Ylidene Formation: The allylated benzothiazolium is further reacted with a suitable ylide precursor to form the ylidene linkage.
Iodide Addition: Finally, the compound is treated with iodine to introduce the iodide ion, completing the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ylidene linkage, converting it into a saturated propyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated propyl derivatives.
Substitution: Functionalized benzothiazolium compounds with diverse substituents.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of advanced organic materials, including conductive polymers and organic semiconductors.
Biology: In biological research, it serves as a fluorescent probe for imaging applications due to its unique photophysical properties.
Industry: In the industrial sector, the compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In photodynamic therapy, for example, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The benzothiazolium core plays a crucial role in its photophysical behavior, while the allyl groups and ylidene linkage contribute to its overall reactivity and stability.
Comparison with Similar Compounds
- 3-ALLYL-2-[3-[3-ALLYLBENZOTHIAZOL-2(3H)-YLIDENE]PROP-1-ENYL]BENZOTHIAZOLIUM BROMIDE
- 3-ALLYL-2-[3-[3-ALLYLBENZOTHIAZOL-2(3H)-YLIDENE]PROP-1-ENYL]BENZOTHIAZOLIUM CHLORIDE
Uniqueness: Compared to its bromide and chloride counterparts, the iodide variant exhibits distinct photophysical properties and reactivity profiles. The presence of the iodide ion influences its solubility, stability, and overall performance in various applications.
Properties
CAS No. |
34263-37-1 |
|---|---|
Molecular Formula |
C23H21N2S2+ |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
(2Z)-3-prop-2-enyl-2-[(E)-3-(3-prop-2-enyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C23H21N2S2/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23/h3-15H,1-2,16-17H2/q+1 |
InChI Key |
QHFLVMNSPJMLJQ-UHFFFAOYSA-N |
Isomeric SMILES |
C=CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC=C |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















